Carbamodithioic acid, dipentyl-

Description

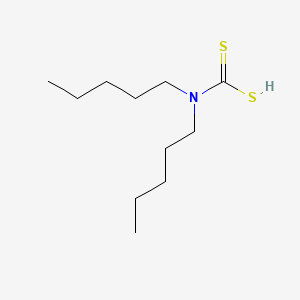

Structure

3D Structure

Properties

CAS No. |

99-70-7 |

|---|---|

Molecular Formula |

C11H23NS2 |

Molecular Weight |

233.4 g/mol |

IUPAC Name |

dipentylcarbamodithioic acid |

InChI |

InChI=1S/C11H23NS2/c1-3-5-7-9-12(11(13)14)10-8-6-4-2/h3-10H2,1-2H3,(H,13,14) |

InChI Key |

JWHFYIKVRLMUCH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN(CCCCC)C(=S)S |

Origin of Product |

United States |

Coordination Chemistry of Carbamodithioic Acid, Dipentyl and Its Analogues

Ligand Properties and Elucidation of Coordination Modes

Dithiocarbamate (B8719985) ligands are classified as "1,1-dithiolates" and are notable for their small "bite angle" (the S-M-S angle within a chelate ring), which allows them to coordinate effectively with most metals. The electronic structure of the dithiocarbamate moiety is best described by a resonance hybrid of three canonical forms, which results in a delocalization of the nitrogen lone pair across the N-C-S₂ framework. wikipedia.orgbohrium.com This delocalization imparts partial double-bond character to the C-N bond and influences the ligand's coordination behavior and its ability to stabilize metals in various oxidation states. wikipedia.orgbohrium.com

The most common coordination mode for dipentyldithiocarbamate and its analogues is as a bidentate, S,S-chelating ligand. nih.govbohrium.com In this arrangement, both sulfur atoms bind to a single metal center, forming a stable four-membered chelate ring. nih.govresearchgate.net This symmetrical chelation is thermodynamically favored and is observed in the vast majority of homoleptic metal dithiocarbamate complexes. nih.govresearchgate.net The resulting four-membered ring is planar and sterically non-demanding. nih.gov This bidentate symmetrical bonding is the foundation for the formation of numerous monomeric and polymeric coordination compounds. nih.gov The strong chelating nature of dithiocarbamates makes them potent sequestering agents for metal ions. nih.gov

While bidentate chelation is predominant, dipentyldithiocarbamate ligands can adopt other coordination geometries, including monodentate and bridging modes. nih.govresearchgate.netresearchgate.net

Monodentate Coordination: In this mode, only one of the two sulfur atoms coordinates to the metal center. nih.govresearchgate.net This is less common and typically occurs in heteroleptic complexes where steric hindrance from other bulky ligands prevents the formation of a chelate ring or when another ligand is introduced. nih.govnih.gov For instance, in some mixed-ligand complexes of cadmium(II) and palladium(II) containing tertiary phosphines, the dithiocarbamate ligand coordinates in a monodentate fashion through one sulfur atom. nih.govnih.gov

Bridging Ligand Geometry: Dithiocarbamate ligands can also act as bridging ligands, linking two or more metal centers. A common form is the anisobidentate bridging mode, where one sulfur atom is bonded to a metal ion while the other sulfur bridges to an adjacent metal, often resulting in dimeric or polymeric structures. researchgate.net Zinc(II) bis(N-alkyl-N-phenyldithiocarbamate) complexes, for example, have been shown to form centrosymmetric dimeric structures where the dithiocarbamate ligands are chelated to one zinc center and also bridge to an adjacent zinc atom. scispace.com This bridging can lead to the formation of extended supramolecular architectures.

The nature of the alkyl substituents (R groups) on the nitrogen atom, such as the pentyl groups in dipentyldithiocarbamate, can subtly influence the electronic properties and steric profile of the ligand, thereby affecting the structure and stability of the resulting metal complexes. wikipedia.orgwikipedia.org

The electron-donating inductive effect of alkyl groups increases the electron density on the nitrogen atom, which is then delocalized onto the sulfur atoms. wikipedia.org This enhances the donor capacity of the sulfur atoms and can lead to more stable metal complexes. The length and bulkiness of the alkyl chains primarily exert a steric influence. While the immediate coordination sphere (the M-S₂-C-N core) is relatively planar and unaffected, bulkier substituents can influence the packing of the complexes in the solid state and may favor certain geometries to minimize steric repulsion. For instance, the magnetism and spin-crossover behavior of iron(III) tris(dialkyldithiocarbamate) complexes are known to be sensitive to the nature of the amine substituents. wikipedia.orgwikipedia.org Longer alkyl chains, like pentyl, increase the lipophilicity of the complex, affecting its solubility in various organic solvents. nih.gov

Formation and Characterization of Metal-Dithiocarbamate Complexes

Complexes of dipentyldithiocarbamate and its analogues with various transition metals are typically synthesized via straightforward and high-yield methods. wikipedia.orgmdpi.com The most common approach is a one-pot synthesis involving the reaction of a secondary amine (dipentylamine) with carbon disulfide in the presence of a base (like NaOH or KOH) to form the sodium or potassium salt of the dithiocarbamate in situ. wikipedia.orgmdpi.com Subsequent addition of an aqueous or alcoholic solution of the desired metal salt (e.g., chloride, sulfate, or nitrate) leads to the precipitation of the metal dithiocarbamate complex. wikipedia.orgwisdomlib.org

The general reaction is as follows: 2 R₂NH + 2 CS₂ + 2 NaOH → 2 R₂NCS₂Na + 2 H₂O MCl₂ + 2 R₂NCS₂Na → M(S₂CNR₂)₂ + 2 NaCl

This salt metathesis reaction is widely applicable for the synthesis of complexes with divalent metals like Zn(II), Ni(II), Cu(II), Co(II), and Cd(II). wikipedia.orgwisdomlib.org For trivalent metals like Fe(III), a 3:1 ligand-to-metal ratio is used. wikipedia.orgwikipedia.org The resulting complexes are typically colored solids that are insoluble in water but soluble in organic solvents like chloroform, dichloromethane, and DMSO. wikipedia.orgrsc.org

The structural chemistry of metal dithiocarbamate complexes is rich and varied, with the coordination geometry being primarily dictated by the electronic configuration and preferred coordination number of the central metal ion. researchgate.netscispace.com

Zn(II) and Cd(II) Complexes: As d¹⁰ ions, Zn(II) and Cd(II) complexes are flexible in their coordination geometry. scispace.com They commonly form four-coordinate tetrahedral complexes of the type [M(S₂CNR₂)₂]. nih.gov However, they can also form five-coordinate dimeric structures, as seen in zinc bis(dimethyldithiocarbamate), or achieve six-coordinate octahedral geometries in the presence of additional ligands. scispace.comnih.gov Cadmium complexes often exhibit tetrahedral geometry. nih.govnih.gov

Ni(II) Complexes: Nickel(II) (d⁸) complexes with dithiocarbamate ligands, such as [Ni(S₂CNR₂)₂], are almost invariably four-coordinate and adopt a square-planar geometry. wikipedia.orgresearchgate.net These complexes are typically diamagnetic. wikipedia.org The geometry is generally distorted from a perfect square plane. researchgate.net

Cu(II) Complexes: Copper(II) (d⁹) also forms four-coordinate, square-planar complexes of the formula [Cu(S₂CNR₂)₂]. dntb.gov.uamdpi.com X-ray diffraction studies show these complexes are often centrosymmetric in the solid state with symmetrical Cu-S bond distances. mdpi.com

Co(II) and Fe(III) Complexes: Cobalt(II) (d⁷) can form four-coordinate or five-coordinate complexes. bohrium.com Iron(III) (d⁵) typically forms six-coordinate octahedral complexes of the type [Fe(S₂CNR₂)₃] with D₃ symmetry. wikipedia.orgwikipedia.org These iron complexes are particularly known for exhibiting temperature-dependent spin-crossover behavior, where an equilibrium exists between high-spin and low-spin states. wikipedia.orgresearchgate.net

The table below summarizes typical structural features for metal complexes with dialkyldithiocarbamate ligands, which are analogous to dipentyldithiocarbamate.

| Metal Ion | Typical Formula | Coordination Geometry | Example M-S Bond Length (Å) | Example S-M-S Bite Angle (°) | Reference |

|---|---|---|---|---|---|

| Zn(II) | [Zn(R₂dtc)₂] | Tetrahedral / Dimeric 5-coordinate | 2.391 (bridging) | - | nih.gov |

| Ni(II) | [Ni(R₂dtc)₂] | Square Planar | - | - | wikipedia.orgresearchgate.net |

| Cu(II) | [Cu(R₂dtc)₂] | Square Planar | 2.293 - 2.305 | 77.6 | dntb.gov.uamdpi.com |

| Co(II) | [Co(R₂dtc)₂L] | Square Pyramidal / Five-coordinate | - | - | bohrium.com |

| Fe(III) | [Fe(R₂dtc)₃] | Distorted Octahedral | 2.31 (low spin, 79K) - 2.44 (high spin, 297K) | - | wikipedia.org |

| Cd(II) | [Cd(R₂dtc)₂L₂] | Tetrahedral | - | - | nih.govnih.gov |

Thermodynamic Stability and Kinetic Lability of Metal Complexes

The thermodynamic stability of metal complexes pertains to the extent a complex will form or transform into another at equilibrium, while kinetic stability relates to the speed of these transformations. There isn't necessarily a direct correlation between the two; a thermodynamically stable complex can be either kinetically labile (reacts quickly) or inert (reacts slowly).

Dithiocarbamates, including dipentyldithiocarbamate, are known for forming stable complexes with a wide array of metals. This stability is partly attributed to the chelate effect, where polydentate ligands form more stable complexes than comparable monodentate ligands. The stability of metal dithiocarbamate complexes often follows the order Cu(II) > Zn(II) > Mn(II).

Kinetic lability is influenced by factors such as the metal ion's charge and its d-electron configuration. Generally, complexes with higher central ion charges tend to be more inert. For transition metals, electron configuration plays a crucial role; for instance, d³ and low-spin d⁶ configurations like Cr(III) and Co(III) are typically inert. In contrast, complexes with electrons in higher-energy e g orbitals, such as many 3d M(II) ions, are generally labile. Non-transition metal complexes are often labile.

| Factor | Influence on Stability/Lability |

| Thermodynamic Stability | |

| Chelate Effect | Polydentate ligands like dithiocarbamates form more stable complexes. |

| Metal Ion | Stability often follows the order Cu(II) > Zn(II) > Mn(II). |

| Kinetic Lability | |

| Metal Ion Charge | Higher charge generally leads to more inert complexes. |

| d-electron Configuration | d³ and low-spin d⁶ are inert; electrons in e g orbitals lead to lability. |

| Metal Series | 4d and 5d transition metals are often more inert than 3d metals. |

Spectroscopic Investigations of Coordination Compounds

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for investigating the interaction between dipentyldithiocarbamate and metal ions. These methods probe molecular vibrations, offering insights into chemical composition and structure. While IR spectroscopy is more sensitive to vibrations of specific chemical groups with strong dipoles, Raman spectroscopy is better for collective vibrations involving atoms with large polarizability.

For metal dithiocarbamate complexes, three main regions in the IR spectrum are of diagnostic importance.

The ν(C-N) "thioureide" band: Located in the 1450-1550 cm⁻¹ range, this band's position indicates the double bond character of the C-N bond. A shift to a higher frequency upon complexation suggests coordination of the ligand to the metal ion.

The ν(C-S) band: This vibration, found around 950-1050 cm⁻¹, is crucial for determining the coordination mode of the dithiocarbamate ligand. A single sharp band in this region is indicative of a symmetric, bidentate coordination, where both sulfur atoms are bonded to the metal.

The ν(M-S) band: Appearing in the far-IR region (typically 300-470 cm⁻¹), this band directly represents the vibration of the metal-sulfur bond and confirms the coordination of sulfur to the metal center.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance in Dithiocarbamate Complexes |

| ν(C-N) (thioureide) | 1450-1550 | Indicates C-N bond order and ligand coordination. |

| ν(C-S) | 950-1050 | A single band suggests symmetric bidentate coordination. |

| ν(M-S) | 300-470 | Confirms direct metal-sulfur bonding. |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of dipentyldithiocarbamate complexes in solution. ¹H and ¹³C NMR are commonly used to characterize the organic backbone of the ligand, while NMR of the metal nuclide can provide direct information about the metal's coordination environment.

Upon complexation, chemical shifts of the protons and carbons in the dipentyl groups of the ligand are expected to change compared to the free ligand. These changes provide evidence of coordination. For instance, a downfield shift of proton signals near the coordinating sulfur atoms can indicate the deshielding effect of the metal ion. The integration of proton signals can confirm the stoichiometry of the ligand in the complex.

Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed for unambiguous assignment of signals and detailed structural analysis, especially for more complex molecules. For diamagnetic complexes, sharp NMR signals are typically observed. For paramagnetic complexes, the unpaired electrons can cause significant shifting and broadening of the NMR signals, which can sometimes make interpretation more challenging but also provides information about the electronic structure.

Electronic absorption spectroscopy, or UV-Visible spectroscopy, provides valuable information about the electronic structure of dipentyldithiocarbamate complexes. The spectra of these complexes are typically characterized by two main types of electronic transitions: d-d transitions and charge-transfer (CT) bands.

d-d Transitions: These involve the excitation of an electron from a lower-energy d orbital to a higher-energy d orbital on the metal center. These transitions are typically weak in intensity (Laporte forbidden) and are observed in the visible region of the spectrum, contributing to the color of many transition metal complexes. The energy and number of d-d bands can provide information about the coordination geometry and the ligand field strength.

Charge-Transfer (CT) Bands: These are much more intense than d-d transitions and arise from the movement of an electron between the metal and the ligand. There are two types:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron moves from a metal-based orbital to a ligand-based orbital. Dithiocarbamate ligands typically give rise to intense LMCT bands in the UV region due to transitions from sulfur-based orbitals to empty or partially filled metal d-orbitals.

The solvent can influence the energy of charge-transfer bands, a phenomenon known as solvatochromism, which can help distinguish them from d-d transitions.

| Transition Type | Region | Intensity | Origin |

| d-d Transitions | Visible | Weak | Electron excitation between metal d-orbitals. |

| Charge-Transfer (CT) | UV-Visible | Intense | Electron transfer between metal and ligand orbitals. |

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used to study species with unpaired electrons. Therefore, it is particularly useful for characterizing dipentyldithiocarbamate complexes of paramagnetic metal ions, such as Cu(II), Mn(II), or high-spin Fe(III).

An ESR spectrum provides key parameters:

The g-factor: This is analogous to the chemical shift in NMR and is determined by the electronic environment of the unpaired electron. The deviation of the g-factor from the free-electron value (g e ≈ 2.0023) provides information about the spin-orbit coupling and the nature of the orbitals containing the unpaired electron.

Hyperfine Coupling: This is the interaction of the unpaired electron with magnetic nuclei (those with a nuclear spin, I ≠ 0) within the complex. This coupling results in the splitting of the ESR signal into multiple lines and provides information about the atoms to which the unpaired electron is delocalized. "Hyperfine" coupling refers to interaction with the metal nucleus, while "superhyperfine" coupling refers to interaction with ligand nuclei.

ESR spectroscopy can thus provide detailed insights into the oxidation state of the metal, the coordination geometry, and the degree of covalency in the metal-ligand bonds of paramagnetic dipentyldithiocarbamate complexes.

Crystallographic Analysis for Solid-State Structural Determination

For dipentyldithiocarbamate ligands, crystallographic analysis can confirm the coordination mode. They typically act as bidentate chelating ligands, forming a four-membered ring with the metal center through the two sulfur atoms. The bite angle of the ligand (the S-M-S angle) is a key parameter obtained from crystallographic data.

The coordination geometry around the central metal ion is also elucidated. Depending on the metal ion, its oxidation state, and other coordinated ligands, various geometries can be adopted, such as square planar, tetrahedral, or octahedral. For example, Ni(II) and Cu(II) dithiocarbamate complexes often exhibit a square planar geometry, while Zn(II) complexes are typically tetrahedral.

Furthermore, crystallographic studies reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate how the complex molecules pack in the crystal lattice.

Comparative Coordination Chemistry with Related Dithiolate Ligand Systems

The coordination chemistry of Carbamodithioic acid, dipentyl- (dipentyldithiocarbamate) is part of the broader field of 1,1-dithiolate ligands. These ligands are characterized by the presence of two sulfur donor atoms attached to the same central atom. A comparative analysis with other prominent dithiolate systems, such as xanthates, dithiophosphates, and dithiocarbimates, reveals variations in electronic structure, coordination modes, and steric and electronic influences on the resulting metal complexes.

Dithiocarbamates, including the dipentyl- derivative, are mono-anionic ligands that form stable complexes with a vast number of transition metals, main group elements, lanthanides, and actinides nih.gov. Their coordinating ability stems from the [S₂CNR₂]⁻ moiety. The electronic structure of the dithiocarbamate ligand is best described by a combination of resonance forms. A significant contribution from the "thioureide" form, where a double bond exists between the carbon and nitrogen atoms (R₂N⁺=CS₂²⁻), results in delocalization of the nitrogen lone pair onto the sulfur atoms nih.govscispace.com. This electronic flexibility is crucial for stabilizing metals in a wide array of oxidation states .

In comparison, xanthates ([ROCS₂]⁻) and dithiophosphates ([(RO)₂PS₂]⁻) are closely related mono-anionic 1,1-dithiolate ligands tubitak.gov.trresearchgate.net. In xanthates, the nitrogen atom of dithiocarbamates is replaced by an oxygen atom, while in dithiophosphates, the central carbon is replaced by a phosphorus atom. These substitutions alter the electronic properties of the ligands. The delocalization of the lone pair from the heteroatom (O or N) is less pronounced in xanthates compared to dithiocarbamates, which can influence the stability and reactivity of the corresponding metal complexes. Dithiophosphates feature a P=S bond, and their coordination chemistry is also extensive, with applications as lubricant additives and precursors for metal sulfide (B99878) nanoclusters researchgate.net.

Dithiocarbimates ([(R)C=NCS₂]²⁻) represent another analogous system, but they are di-anionic, which is a key distinction from dithiocarbamates mdpi.com. This increased negative charge and the presence of only one substituent on the nitrogen atom modify the ligand's coordination propensity. Despite the charge difference, the structural motifs of metal dithiocarbimate complexes often mirror those of their dithiocarbamate counterparts, with the coordination chemistry being dominated by S,S-chelation and only minor, non-systematic changes in metal-sulfur bond lengths mdpi.com.

The coordination modes of dithiocarbamates are highly versatile. While they typically act as symmetric, bidentate chelating ligands forming a four-membered MS₂C ring, other modes such as monodentate, anisobidentate (asymmetric chelation), and bidentate bridging are well-documented nih.govmdpi.comsemanticscholar.orgresearchgate.net. The specific mode is influenced by the steric bulk of the alkyl substituents on the nitrogen atom, the nature of the metal ion, and the presence of other ligands in the coordination sphere. The pentyl groups in dipentyldithiocarbamate, for instance, exert more steric hindrance than smaller alkyl groups like ethyl, which can influence crystal packing and the accessibility of the metal center.

Spectroscopic techniques, particularly infrared (IR) spectroscopy, provide valuable insights into the coordination of these ligands. For dithiocarbamate complexes, the C-N stretching frequency (ν(C-N)) typically appears in the range of 1450–1550 cm⁻¹, which is intermediate between a single and a double bond, confirming the partial double bond character scispace.comajrconline.org. The presence of a single C-S stretching band (ν(C-S)) around 950–1000 cm⁻¹ is indicative of symmetric bidentate coordination scispace.comajrconline.org. In contrast, dithiocarbimate complexes show a characteristic ν(C=N) stretch in a broad range of 1310–1690 cm⁻¹ mdpi.com.

The table below summarizes the key comparative features of dipentyldithiocarbamate and related dithiolate ligand systems.

| Feature | Carbamodithioic acid, dipentyl- (Dipentyldithiocarbamate) | Xanthate | Dithiophosphate | Dithiocarbimate |

| General Formula | [S₂CN(C₅H₁₁)₂]⁻ | [S₂COR]⁻ | [S₂P(OR)₂]⁻ | [S₂C=NR]²⁻ |

| Charge | Mono-anionic (-1) | Mono-anionic (-1) | Mono-anionic (-1) | Di-anionic (-2) |

| Key Functional Group | >N-C(S)S⁻ | >O-C(S)S⁻ | >P(S)S⁻ | >C=N-C(S)S²⁻ |

| Typical Coordination | Bidentate chelating, Bridging | Bidentate chelating, Bridging | Bidentate chelating, Bridging | Bidentate chelating |

| ν(C-N) / ν(C=N) (cm⁻¹) | ~1450-1550 | N/A | N/A | ~1310-1690 |

| ν(C-S) (cm⁻¹) | ~950-1000 | ~1000-1070 | N/A | N/A |

| Electronic Feature | Significant N→CS₂ delocalization (thioureide form) | Less pronounced O→CS₂ delocalization | P=S character | Di-anionic nature affects M-S bond polarity |

Studies comparing the use of dithiocarbamate and xanthate complexes as single-source precursors for cadmium sulfide (CdS) nanoparticles have shown that the choice of ligand affects the morphology and size of the resulting nanocrystals. For example, CdS nanoparticles derived from a cadmium ethyl xanthate complex were generally larger than those obtained from various cadmium dialkyldithiocarbamate complexes, highlighting how the ligand framework influences the decomposition pathway and subsequent nanoparticle growth tubitak.gov.tr. While specific data for dipentyldithiocarbamate in this context is not detailed, its behavior is expected to align with other long-chain dialkyldithiocarbamates like the dihexyl derivative used in such comparative studies tubitak.gov.tr.

Based on the available scientific literature, detailed information specifically concerning “Carbamodithioic acid, dipentyl-” and its applications in advanced materials science and organic synthesis is limited. The majority of research in these fields focuses on the broader class of dithiocarbamates or other specific derivatives, rather than the dipentyl- variant.

Therefore, it is not possible to provide a comprehensive article that strictly adheres to the requested outline focusing solely on “Carbamodithioic acid, dipentyl-”. The existing research extensively covers the roles of other dithiocarbamates, such as zinc dialkyldithiocarbamates, as vulcanization accelerators and in polymer synthesis, but does not specify the use of the dipentyl compound for these applications. Similarly, literature on organocatalysis, functional polymer synthesis, and cleavable linkages primarily details other chemical moieties. Methodological organic synthesis research also tends to focus on dithiocarbamates as a functional group rather than highlighting specific applications of the dipentyl derivative as a reagent or catalyst.

To provide an accurate and scientifically grounded article, information on the broader class of dithiocarbamates would be required, which would violate the specific constraints of the request.

Applications in Advanced Materials Science and Organic Synthesis

Contributions to Methodological Organic Synthesis

Efficient Precursors for the Synthesis of Isothiocyanates

Carbamodithioic acid, dipentyl-, and its corresponding salts serve as effective precursors in the synthesis of isothiocyanates. The general and widely adopted method for producing isothiocyanates involves the reaction of a primary amine with carbon disulfide in the presence of a base, such as aqueous ammonia or triethylamine, to form a dithiocarbamate (B8719985) salt. iiab.mecbijournal.com This salt is then subjected to a desulfurization reaction to yield the target isothiocyanate. nih.gov

A variety of desulfurizing agents can be employed for this conversion, including lead nitrate, tosyl chloride, and ethyl chloroformate. iiab.menih.gov For instance, treating the initially formed ammonium dithiocarbamate salt with lead nitrate facilitates the elimination of the sulfur atoms to form the characteristic -N=C=S functional group of the isothiocyanate. iiab.me Another approach utilizes tosyl chloride to mediate the decomposition of dithiocarbamate salts. nih.gov This method allows for the in-situ generation of the dithiocarbamate salt, followed by its conversion into a labile thiotosyl ester, which subsequently decomposes to the isothiocyanate in high yields. nih.gov The versatility of this method allows for the synthesis of a wide range of both alkyl and aryl isothiocyanates. nih.gov

| Precursor | Reagents | Product | Key Feature |

| Primary Amine (e.g., Dipentylamine) | 1. Carbon Disulfide, Base2. Desulfurizing Agent (e.g., Lead Nitrate, Tosyl Chloride) | Isothiocyanate (e.g., Dipentyl isothiocyanate) | Efficient conversion via a dithiocarbamate intermediate. |

Participation in Group Transfer Radical Cyclization Reactions for Lactam Formation

The dithiocarbamate functional group, as found in dipentyl-carbamodithioic acid derivatives, plays a crucial role in specialized radical reactions for synthesizing lactams, particularly β-lactams. This is achieved through a process known as tandem 4-exo-trig carbamoyl (B1232498) radical cyclization—dithiocarbamate group transfer reaction. nih.gov In this type of reaction, a carbamoyl radical is generated, which then undergoes an intramolecular cyclization onto a tethered alkene.

The key step involves the transfer of the dithiocarbamate group to the newly formed radical center, which terminates the radical chain reaction and installs the dithiocarbamate group at a specific position on the newly formed ring. nih.gov This method has proven effective for preparing β-lactams that are fused to five-, six-, and seven-membered rings, often with good to excellent yields and a high degree of stereochemical control at the carbon atom where the dithiocarbamate group is attached. nih.gov

The resulting dithiocarbamate-containing lactams are stable compounds that can be isolated and further modified. For example, the dithiocarbamate group can be removed through reductive desulfurization under tin-free conditions, using reagents like hypophosphorous acid (H₃PO₂) and triethylamine, to yield the final reduced lactam product without cleaving the strained four-membered β-lactam ring. nih.gov

| Reaction Type | Key Intermediate | Function of Dithiocarbamate | Resulting Product |

| Group Transfer Radical Cyclization | Carbamoyl Radical | Radical trapping and group transfer | Fused or Spirocyclic β-Lactam with a dithiocarbamate group |

Building Blocks for the Construction of Diverse Heterocyclic Compounds (e.g., Thiazoles, Thiadiazoles, Triazoles, Triazines)

While dipentyl-carbamodithioic acid itself is not directly used for building heterocyclic rings, its isothiocyanate derivative is a versatile and valuable building block in heterocyclic synthesis. Isothiocyanates are electrophilic compounds that readily react with various nucleophiles, making them ideal starting materials for constructing nitrogen- and sulfur-containing heterocycles. cbijournal.com

For instance, isothiocyanates react with acylhydrazides to form acylthiosemicarbazide intermediates. These intermediates can then undergo intramolecular cyclization under different conditions to yield different heterocyclic systems. In a basic medium, they typically cyclize to form 1,2,4-triazole derivatives. nih.gov Conversely, treatment with a strong acid promotes cyclization to 1,3,4-thiadiazole derivatives. nih.gov This divergent reactivity allows for the selective synthesis of two different and important heterocyclic cores from a common precursor derived from an isothiocyanate.

The reactivity of the isothiocyanate group also allows for its use in the synthesis of other heterocycles, such as thiazoles. The synthesis of these compounds is of significant interest in medicinal chemistry, as heterocyclic moieties are present in a majority of new molecules entering clinical studies.

Development of Advanced Materials

Synthesis of Metal Sulfide (B99878) Nanoparticles Using Dithiocarbamate Precursors

Metal complexes of dipentyl-carbamodithioic acid are highly effective single-source precursors (SSPs) for the synthesis of metal sulfide nanoparticles. researchgate.net Dithiocarbamate ligands are advantageous because they form stable complexes with a wide range of transition metals and possess a relatively weak C-S bond that facilitates decomposition to form metal sulfides with minimal impurities. researchgate.net

The synthesis typically involves the thermal decomposition of a metal-dithiocarbamate complex in a high-boiling point solvent, such as oleylamine. nih.gov This solvothermal method allows for control over the size, shape, and crystalline phase of the resulting nanoparticles by carefully adjusting reaction parameters. nih.govrsc.org

Key parameters influencing the final product include:

Temperature: The decomposition temperature significantly affects the crystalline phase of the metal sulfide. For example, in the synthesis of nickel sulfide from a nickel bis(dithiocarbamate) precursor, lower temperatures (e.g., 150°C) can yield the α-NiS phase, while higher temperatures (e.g., 280°C) can produce the β-NiS phase. rsc.org

Precursor Concentration: The concentration of the dithiocarbamate complex can influence the size of the resulting nanoparticles. rsc.org

Additives: The introduction of additives, such as tetra-isobutyl-thiuram disulfide, can alter the reaction pathway and stabilize metastable phases that might not be accessible under other conditions. rsc.orgrsc.org

This method has been successfully used to synthesize binary metal sulfides like lead sulfide (PbS) and nickel sulfide (NiS), as well as more complex ternary metal sulfides such as iron-nickel sulfide and iron-copper sulfide. researchgate.netnih.govrsc.org

| Precursor | Synthesis Method | Controlled Parameters | Nanoparticle Product |

| Metal-Dipentyldithiocarbamate Complex | Solvothermal Decomposition | Temperature, Concentration, Additives | Metal Sulfide (e.g., NiS, PbS, FeNi₂S₄) |

Application in Chemical Sensing Technologies (e.g., Plasmonic Sensors)

Derivatives of carbamodithioic acid, dipentyl- can be applied in the development of advanced chemical sensors, particularly plasmonic sensors. nih.govscholarsportal.info Plasmonic sensors are optical detection devices that measure changes in the refractive index near a metal surface (typically gold or silver). nih.gov These sensors are known for their high sensitivity, real-time analysis, and label-free detection capabilities. nih.govresearchgate.net

The functionality of a plasmonic sensor relies on the modification of its metal surface with molecular recognition elements that can selectively bind to a target analyte. nih.gov The sulfur atoms in the dithiocarbamate group have a strong affinity for noble metal surfaces like gold. This property allows dipentyl-carbamodithioic acid or its derivatives to be used as a linker molecule to immobilize specific recognition elements onto the sensor surface.

When the target analyte binds to the recognition element, it causes a local change in the refractive index at the sensor surface. researchgate.net This change is detected as a shift in the angle or wavelength of absorbed light, providing a measurable signal that indicates the presence and concentration of the analyte. nih.gov This technology is promising for the sensitive and robust detection of a wide range of chemical and biological agents. nih.govuni-stuttgart.de

High-Throughput Screening and Combinatorial Materials Science for Energy-Related Materials (e.g., Transparent Conducting Oxides, Thermoelectrics)

The use of dipentyl-carbamodithioic acid and related dithiocarbamates as precursors for nanomaterials aligns well with the principles of combinatorial chemistry and high-throughput screening for the discovery of new energy-related materials. nih.govj-morphology.commanuscriptpoint.com Combinatorial materials science involves the rapid synthesis of a large number of structurally or compositionally different materials (a "library") and subsequent high-throughput screening of these materials for desired properties.

As established, metal-dithiocarbamate complexes are versatile precursors for metal sulfides. By systematically varying the metal center (e.g., zinc, indium, copper) and the organic substituents on the dithiocarbamate ligand, a diverse library of precursor complexes can be generated. The thermal decomposition of this library under a range of controlled conditions (e.g., different temperatures, concentrations, and solvent environments) can produce a corresponding library of metal sulfide nanoparticles with varied compositions, sizes, and phases.

This library of nanomaterials can then be rapidly screened for properties relevant to energy applications. For example, certain metal sulfides are investigated for their potential as transparent conducting oxides or as thermoelectric materials, which can convert heat energy into electrical energy. High-throughput screening techniques allow for the rapid evaluation of the electrical and thermal properties of the synthesized nanoparticles, accelerating the discovery of new materials with enhanced performance for energy applications.

Analytical Methodologies for Carbamodithioic Acid, Dipentyl and General Dithiocarbamate Analysis

Spectrophotometric Detection Techniques

Spectrophotometric methods are widely utilized for the analysis of dithiocarbamates, often relying on the measurement of carbon disulfide (CS2) produced upon acid hydrolysis. encyclopedia.pubmdpi.com

UV-Vis Spectroscopic Approaches for Direct Analysis or Complex Characterization

UV-Vis spectroscopy can be used for the direct analysis of certain dithiocarbamates or for the characterization of their metal complexes. While direct detection can be challenging due to the instability of many DTCs, the formation of stable metal complexes can facilitate their analysis. nih.govacs.org For instance, a method has been developed for the analysis of ziram, maneb, and zineb (B1684293) that involves the in situ formation of a 1:1 Cu(II)-dithioligand complex, which is then detected at the wavelength of maximum absorption of the complex (260–287 nm). acs.org

Second-derivative UV-spectroscopy offers a highly sensitive and selective method for the determination of CS2 and carbonyl sulfide (B99878) (COS), which are acid hydrolysis products of dithiocarbamates. nih.gov This technique allows for the clear differentiation and quantification of both gases without the need for extensive background corrections. nih.gov It has also been used for the direct determination of thiram. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques, particularly when coupled with mass spectrometry, provide a more selective and sensitive approach for the analysis of individual dithiocarbamate (B8719985) compounds. encyclopedia.pubmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of dithiocarbamates, typically after their conversion to a more volatile form. The most common approach involves the acid hydrolysis of DTCs to carbon disulfide, which is then analyzed by GC-MS. thermofisher.comnih.gov This method, while widely used, provides a total dithiocarbamate value and does not distinguish between different DTCs. thermofisher.com

To analyze individual dithiocarbamates, a derivatization step is necessary. A method developed by Nakamura et al. allows for the separate analysis of different dithiocarbamate groups by GC-MS after extraction with an alkaline solution of ethylenediaminetetraacetic acid (EDTA) and cysteine, followed by derivatization to their methyl esters using iodomethane. tandfonline.comtandfonline.com

The use of a post-run GC program with mid-column backflush has been shown to improve the consistency of instrument response during the analysis of DTC residues in complex matrices. nih.gov

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Mass Spectrometry)

High-performance liquid chromatography (HPLC) offers a versatile platform for the separation and quantification of individual dithiocarbamates and their metabolites. tandfonline.comtandfonline.com HPLC methods often involve an alkaline extraction with a stabilizer to prevent degradation. tandfonline.com

UV detection is a common and cost-effective detection method for HPLC analysis of dithiocarbamates. tandfonline.com The first reported LC-UV method for DTCs in vegetables was by Gustafsson and Fahlgren in 1983. tandfonline.com A simple method combining ion-pair methylation and HPLC with UV detection at 272 nm has been developed to determine several dithiocarbamate fungicides. oup.comnih.gov However, UV detection can be prone to interference and may lack sufficient selectivity. tandfonline.com

Coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) provides enhanced selectivity and sensitivity for dithiocarbamate analysis. encyclopedia.pubnih.gov A rapid and sensitive LC-MS/MS method has been developed for the analysis of 10 dithiocarbamates in various food matrices after methylation. nih.gov This approach allows for the differentiation of various dithiocarbamate groups. nih.gov

Table 1: Comparison of Analytical Methods for Dithiocarbamate Analysis

| Analytical Technique | Principle | Analytes Detected | Advantages | Limitations |

| Colorimetric Methods (CS2 Evolution) | Acid hydrolysis to CS2, followed by colorimetric reaction. encyclopedia.pubmdpi.com | Total dithiocarbamates (as CS2). encyclopedia.pub | Simple, cost-effective. | Non-specific, cannot differentiate between individual DTCs. encyclopedia.pub |

| UV-Vis Spectroscopy | Direct analysis or analysis of metal complexes. acs.org Second-derivative spectroscopy for CS2. nih.gov | Specific DTCs or total CS2. | Can be sensitive and selective for specific applications. nih.gov | Direct analysis is challenging for unstable DTCs. nih.gov |

| GC-MS (CS2 Analysis) | Acid hydrolysis to CS2, followed by GC-MS detection. thermofisher.com | Total dithiocarbamates (as CS2). thermofisher.com | High sensitivity and selectivity for CS2. | Non-specific for individual DTCs. thermofisher.com |

| GC-MS (with Derivatization) | Extraction and derivatization (e.g., methylation) followed by GC-MS. tandfonline.comtandfonline.com | Individual dithiocarbamates. tandfonline.comtandfonline.com | Allows for speciation of DTCs. | Requires a derivatization step. |

| HPLC-UV | Chromatographic separation with UV detection. tandfonline.comoup.com | Individual dithiocarbamates. oup.com | Cost-effective, suitable for routine analysis. | Potential for interference, lower selectivity than MS. tandfonline.com |

| HPLC-MS/MS | Chromatographic separation with tandem mass spectrometry detection. encyclopedia.pubnih.gov | Individual dithiocarbamates and metabolites. nih.gov | High sensitivity, high selectivity, allows for speciation. | Higher equipment cost. |

Advanced Sample Preparation and Extraction Techniques for Various Sample Matrices

Effective sample preparation is crucial for the accurate analysis of dithiocarbamates due to their instability and the complexity of sample matrices. tandfonline.comencyclopedia.pub

For methods based on CS2 evolution, samples are typically subjected to hot acid digestion with a reducing agent like stannous chloride. thermofisher.comnih.gov The evolved CS2 is then trapped in a suitable solvent for analysis. thermofisher.com

For the analysis of individual dithiocarbamates, extraction is typically performed under alkaline conditions to prevent degradation. tandfonline.com An alkaline solution of EDTA and cysteine is often used to extract and stabilize the dithiocarbamates. tandfonline.comtandfonline.com The EDTA chelates metal ions, while cysteine acts as an antioxidant. tandfonline.com

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a popular technique for pesticide residue analysis, has been modified for dithiocarbamate analysis. nih.gov This involves converting the DTCs into water-soluble sodium salts before methylation. nih.gov

Solid-phase extraction (SPE) can be used for the cleanup of extracts before chromatographic analysis. tandfonline.com

Table 2: Sample Preparation Techniques for Dithiocarbamate Analysis

| Technique | Principle | Application | Key Reagents | Reference |

| Hot Acid Digestion | Releases CS2 from all dithiocarbamates present in the sample. | Total dithiocarbamate analysis by colorimetry or GC. | Stannous chloride, Hydrochloric acid. | thermofisher.comnih.gov |

| Alkaline Extraction | Extracts and stabilizes individual dithiocarbamates. | Analysis of individual DTCs by HPLC or GC (with derivatization). | EDTA, Cysteine, Sodium hydroxide (B78521). | tandfonline.comtandfonline.com |

| Modified QuEChERS | Extraction and partitioning followed by methylation. | Multi-residue analysis of DTCs in food samples. | Sodium bicarbonate, Dimethyl sulfate. | nih.gov |

| Solid-Phase Extraction (SPE) | Cleanup of sample extracts to remove interferences. | Used in conjunction with chromatographic methods. | Varies depending on the sorbent and analytes. | tandfonline.com |

Applications in Trace Metal Analytical Chemistry

Dithiocarbamates, including Carbamodithioic acid, dipentyl-, are recognized for their exceptional ability to form stable complexes with a wide array of metal ions. nih.govnih.gov This chelating property is fundamental to their application in analytical chemistry, particularly for the determination of trace metal concentrations in various environmental and biological samples. The presence of two sulfur donor atoms in the dithiocarbamate functional group allows for the formation of strong, often colored, and water-insoluble organometallic complexes. nih.govnih.gov This characteristic is exploited in analytical methods that require the separation and preconcentration of metal ions from complex matrices prior to their quantification.

Utilization as Chelating Agents for Preconcentration and Extraction of Trace Metal Ions

Carbamodithioic acid, dipentyl- and other dithiocarbamates serve as highly effective chelating agents for the preconcentration and extraction of trace metal ions from aqueous solutions. nih.govenpress-publisher.com The fundamental principle of this application lies in the reaction of the dithiocarbamate with metal ions to form neutral metal-dithiocarbamate complexes. These complexes, being sparingly soluble in water, can be efficiently extracted into a small volume of an immiscible organic solvent or adsorbed onto a solid phase. This process effectively transfers the metal ions from a large volume of the sample matrix to a much smaller volume, thereby increasing their concentration to a level that can be readily measured by instrumental analytical techniques.

The general reaction for the chelation and extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺ (aq) + 2 R₂NCS₂⁻ (aq) → [M(R₂NCS₂)₂] (org)

where R represents the alkyl groups, in this case, pentyl groups for dipentyldithiocarbamate.

Solvent extraction is a common technique where the metal-dithiocarbamate complexes are partitioned between the aqueous sample and an organic solvent. nih.gov The choice of the organic solvent is crucial and depends on the solubility of the specific metal-dithiocarbamate complex.

In addition to solvent extraction, dithiocarbamates can be immobilized on solid supports to create a sorbent material for solid-phase extraction (SPE). This approach offers advantages such as higher preconcentration factors, reduced solvent consumption, and easier automation. For instance, dithiocarbamates have been coated on resins like Amberlite XAD-4 for the preconcentration of trace metals from saline matrices. nih.gov

Research has demonstrated the successful application of dipentyldithiocarbamate in the chelation of several metal ions. A study focused on the chromatographic determination of metal dithiocarbamates developed a method for the separation and quantification of various metal-dipentyldithiocarbamate complexes. researchgate.net This indicates the formation of stable complexes of dipentyldithiocarbamate with these metals, which is a prerequisite for their use in extraction and preconcentration.

The table below summarizes the metal ions that have been shown to form complexes with dipentyldithiocarbamate, as identified in the aforementioned study.

| Metal Ion | Complex Name |

| Antimony(III) | Antimonic(III) dipentyldithiocarbamate |

| Zinc(II) | Zinc dipentyldithiocarbamate |

| Iron(III) | Ferric(III) dipentyldithiocarbamate |

| Lead(II) | Lead(II) dipentyldithiocarbamate |

| Data sourced from a study on the chromatographic determination of metal dithiocarbamates. researchgate.net |

The preconcentration and extraction of trace metal ions using chelating agents like Carbamodithioic acid, dipentyl- is a critical step in many analytical procedures. The subsequent determination of the concentrated metal ions is typically performed using techniques such as atomic absorption spectrometry (AAS), inductively coupled plasma-atomic emission spectrometry (ICP-AES), or chromatographic methods. nih.govresearchgate.net For example, the separated metal-dipentyldithiocarbamate complexes can be quantified using techniques like thin-layer chromatography (TLC) with densitometric measurements. researchgate.net

The efficiency of the extraction and preconcentration process is influenced by several factors, including the pH of the sample solution, the concentration of the chelating agent, the type of organic solvent or solid support used, and the presence of other competing ions in the sample matrix. nih.gov Optimization of these parameters is essential to achieve high recovery rates and accurate determination of the trace metal ions of interest.

Theoretical and Computational Chemistry Studies of Carbamodithioic Acid, Dipentyl

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the molecular properties of dipentyl-carbamodithioic acid from first principles. These calculations allow for a detailed examination of the molecule's electronic structure, preferred three-dimensional shape, and spectroscopic signatures.

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. For dipentyl-carbamodithioic acid, the key features are the dithiocarbamate (B8719985) group [-N-C(=S)S-] and the two pentyl chains.

Computational studies on related dithiocarbamate and dithiocarboxylate systems reveal that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to their chemical behavior. adlershof.de The HOMO is typically characterized by significant contributions from the non-bonding electron pairs of the nitrogen and sulfur atoms, featuring p-type orbitals. The LUMO, conversely, is often a π* antibonding orbital associated with the C=S double bond. nih.gov The interaction between the LUMO of the dithiocarboxylate group and the orbitals of adjacent molecular fragments can result in bonding and antibonding resonances that influence the material's electronic properties. nih.govarxiv.org

Table 1: Conceptual Summary of Electronic Properties

| Property | Description | Key Atomic Contributors |

| HOMO | Highest Occupied Molecular Orbital; primarily composed of non-bonding p-orbitals. Its energy level is related to the ionization potential and electron-donating ability. | Nitrogen, Sulfur atoms |

| LUMO | Lowest Unoccupied Molecular Orbital; typically a π* antibonding orbital. Its energy level relates to electron affinity and susceptibility to nucleophilic attack. | C=S group |

| Charge Distribution | The molecule exhibits significant charge polarization. | N, S (negative); C (positive) |

Determining the most stable three-dimensional structure of dipentyl-carbamodithioic acid is achieved through geometry optimization calculations. These computations systematically adjust the molecular geometry to find the lowest energy arrangement of atoms on the potential energy surface. For flexible molecules like this, with multiple rotatable single bonds in the pentyl chains, a conformational analysis is crucial. nih.gov

The core dithiocarbamate group, >N-C(=S)S-, tends to have a planar or near-planar geometry due to the delocalization of the nitrogen lone pair into the C=S π-system. However, the two pentyl groups can adopt numerous conformations. Computational methods are used to explore these possibilities, identifying various local energy minima and the global minimum, which represents the most stable conformer in the gas phase or a given solvent. nih.gov The results of such analyses are fundamental for accurately predicting other properties, as different conformers can have distinct spectroscopic signatures and reactivity.

Computational chemistry offers highly reliable predictions of spectroscopic data, which are invaluable for structure elucidation and characterization.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) method, has become a standard technique. bohrium.com By calculating the magnetic shielding tensors for each nucleus, one can obtain theoretical chemical shifts that, after scaling, show excellent agreement with experimental data. nih.govrsc.org For dipentyl-carbamodithioic acid, calculations would predict distinct signals for the different methylene (B1212753) groups in the pentyl chains and for the carbons in the dithiocarbamate core. The accuracy of these predictions can be enhanced by considering a Boltzmann-weighted average over the most stable conformers. nih.gov

Table 2: Theoretically Predicted NMR Chemical Shifts (Illustrative)

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| -N-CH₂- | ~3.5 - 4.0 | ~50 - 55 | Protons and carbon alpha to the nitrogen are deshielded. |

| -CH₂-CH₂-N- | ~1.6 - 1.8 | ~28 - 32 | Beta position. |

| -CH₂-CH₂-CH₃ | ~1.3 - 1.5 | ~22 - 26 | Gamma and Delta positions, often with overlapping signals. |

| -CH₃ | ~0.8 - 1.0 | ~13 - 15 | Terminal methyl group, most shielded. |

| N-C(=S)S | - | ~195 - 205 | The thiocarbonyl carbon is highly deshielded, a characteristic feature. |

| S-H | Variable | - | The chemical shift of the acidic proton is highly dependent on solvent, concentration, and temperature. |

Note: These are illustrative values based on general principles and data for similar compounds. Actual computational results would depend on the specific DFT functional, basis set, and solvent model used. mdpi.com

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum by computing the vibrational frequencies and their corresponding intensities. nih.gov These calculations help in assigning experimental IR absorption bands to specific molecular motions. For dipentyl-carbamodithioic acid, key predicted vibrations would include the C-N stretching frequency, the symmetric and asymmetric stretching of the CS₂ group, and the various C-H stretching and bending modes of the pentyl chains. Discrepancies between calculated (in the harmonic approximation) and experimental frequencies are common, and scaling factors are often applied to improve agreement. nist.govnist.gov

Table 3: Key Predicted Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-H) | 2850 - 3000 | Stretching of C-H bonds in pentyl groups. |

| ν(C=S) | 1000 - 1100 | Thiocarbonyl C=S bond stretching. |

| ν(C-N) | 1250 - 1350 | Stretching of the C-N single bond. |

| ν(CS₂) asymmetric | 950 - 1050 | Asymmetric stretch of the CS₂ moiety. |

| ν(CS₂) symmetric | 850 - 950 | Symmetric stretch of the CS₂ moiety. |

Mechanistic Investigations of Chemical Reactions

Computational modeling is a powerful asset for investigating reaction mechanisms, allowing for the study of transient species like reaction intermediates and transition states that are difficult or impossible to observe experimentally.

The typical synthesis of a dithiocarbamic acid involves the reaction of a secondary amine (dipentylamine) with carbon disulfide. Computational chemistry can model this pathway to elucidate the mechanism. The reaction likely proceeds through a zwitterionic intermediate, formed by the nucleophilic attack of the nitrogen atom of dipentylamine (B1346568) on the electrophilic carbon of carbon disulfide. This intermediate then undergoes proton transfer to form the final product.

Computational studies can map out the energy profile of this process, confirming the structure of intermediates and calculating their relative stabilities. mdpi.com Furthermore, computational models can explore other potential reactions, such as decomposition or oxidation pathways, providing a comprehensive understanding of the molecule's chemical behavior. bham.ac.uk

A critical aspect of mechanistic studies is the determination of reaction energetics. By calculating the energies of reactants, products, intermediates, and transition states, a complete potential energy surface for the reaction can be constructed. mdpi.com The transition state is the highest energy structure along the reaction coordinate, and its energy determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.

Computational software can locate transition state structures and verify them by frequency analysis (a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate). nih.gov For the synthesis of dipentyl-carbamodithioic acid, calculations could determine the activation barrier for the initial nucleophilic attack and for the subsequent proton transfer, identifying the rate-determining step of the synthesis. mdpi.com This information is crucial for optimizing reaction conditions to improve yield and efficiency.

Analysis of Solvent Effects and Catalytic Mechanisms

Computational chemistry provides powerful tools to dissect the intricate ways solvents influence the behavior of molecules like Carbamodithioic acid, dipentyl-, and to predict its potential role in catalytic cycles.

The interaction of a solute with its surrounding solvent can significantly alter its stability, reactivity, and spectroscopic properties. For dithiocarbamates, solvent effects can be studied using various computational models. numberanalytics.com One common approach is the use of implicit solvation models, such as the Conductor-like Polarizable Continuum Model (CPCM), which represents the solvent as a continuous medium with specific dielectric properties. smf.mx This method can predict changes in properties like the molecule's dipole moment in different solvents. smf.mx For instance, theoretical studies on similar molecules have shown that dipole moments can be significantly reduced when moving from the gas phase to a solvent environment. smf.mx

Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture. ucsb.edu These models are crucial for understanding specific interactions like hydrogen bonding. For metal complexes of dithiocarbamates, the inclusion of even non-polar solvent molecules like benzene (B151609) in the crystal lattice has been shown to cause measurable changes in metal-ligand bond lengths, which in turn can influence properties like spin-state equilibria. mst.edu

Theoretical investigations into reaction mechanisms often employ Density Functional Theory (DFT) to map out the energy profiles of potential catalytic cycles. researchgate.netnih.gov For a molecule like Carbamodithioic acid, dipentyl-, its potential catalytic activity would likely involve its ability to act as a ligand, modifying the electronic structure and reactivity of a central metal atom. DFT calculations can elucidate the step-by-step mechanism, identifying transition states and intermediates. researchgate.netnih.gov For example, in reactions catalyzed by metal complexes, DFT can help determine whether a reaction proceeds via a Ni(0)/Ni(II) or a Ni(I)/Ni(III) cycle, and identify the rate-determining step. nih.gov The generation of reactive species, such as ylides, is a critical step in many catalytic processes, and its energy barrier can be computationally assessed under various conditions, including the presence of mediating solvent molecules. nih.gov

A hypothetical catalytic cycle involving a metal complex of dipentyldithiocarbamate could be modeled to understand its role in processes like redox reactions or cross-coupling. The calculations would reveal the free energy changes at each step, indicating the thermodynamic feasibility and kinetic barriers of the proposed mechanism. researchgate.net

Structure-Reactivity and Coordination Property Correlations

The specific arrangement of atoms in Carbamodithioic acid, dipentyl-—particularly the nature of the pentyl groups—directly influences its reactivity and how it coordinates to metal ions. Computational studies are essential for quantifying these relationships.

Predictive Models for Ligand Binding Affinities to Metal Centers

Predicting how strongly Carbamodithioic acid, dipentyl- will bind to different metal centers is a primary goal of computational modeling. nih.gov This is challenging due to the complex electronic interactions between the dithiocarbamate moiety and the metal. Advanced computational strategies are employed to tackle this problem.

One approach combines DFT calculations with docking algorithms. nih.gov DFT is used to optimize the geometry of the ligand and calculate its electronic properties, while docking programs like GOLD, which utilize genetic algorithms, predict the most stable binding pose of the ligand in the active site of a metalloprotein or a coordination complex. nih.gov

More recently, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools. nih.gov Models like MetaLATTE and ESMBind use protein language models (pLMs) to predict metal-binding properties from sequence data alone, without needing a pre-existing 3D structure. biorxiv.orgbiorxiv.org For a specific ligand like dipentyldithiocarbamate, a quantitative structure-property relationship (QSPR) model could be developed. This would involve calculating a range of molecular descriptors for the ligand and correlating them with experimentally determined binding affinities for various metals.

Table 1: Hypothetical DFT-Calculated Binding Energies for Dipentyldithiocarbamate with Various Metal Ions (M²⁺)

| Metal Ion | Binding Energy (kcal/mol) | Coordination Geometry |

| Cu²⁺ | -45.2 | Square Planar |

| Ni²⁺ | -41.8 | Square Planar |

| Zn²⁺ | -35.5 | Tetrahedral |

| Cd²⁺ | -33.1 | Tetrahedral |

| Hg²⁺ | -38.9 | Distorted Tetrahedral |

This table presents hypothetical data that would be the target of predictive computational models. The values illustrate expected trends based on the known affinity of dithiocarbamates for soft metals.

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical reactivity of Carbamodithioic acid, dipentyl- is intrinsically linked to its molecular structure. The two pentyl groups exert significant steric and electronic effects that modulate the reactivity of the dithiocarbamate functional group.

Computational studies on similar dialkyldithiocarbamates have shown that the steric bulk of the alkyl groups plays a crucial role in the supramolecular assembly of their metal complexes. mdpi.com For example, increasing the size of the alkyl groups can prevent the formation of dimeric structures held together by intermolecular metal-sulfur interactions. mdpi.com For dipentyldithiocarbamate, the flexible pentyl chains would influence crystal packing and the accessibility of the sulfur atoms for further reactions.

Structure-activity relationship (SAR) studies, though often experimental, can be powerfully augmented by computation. For instance, in the context of using dithiocarbamates for heavy metal mobilization, it has been found that the nature of the alkyl substituents is critical. nih.gov There is a practical size limit for the alkyl groups; aliphatic chains that are too long can decrease the compound's effectiveness. nih.gov Computational models can help rationalize these findings by calculating properties like lipophilicity and the stability of the resulting metal complexes. The stability of dithiocarbamates themselves, particularly towards hydrolysis, is also a function of their structure, with different alkyl groups imparting varying degrees of stability. nih.gov

The reactivity can be further analyzed using frontier molecular orbital (FMO) theory. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the compound's ability to act as an electron donor or acceptor, which is fundamental to its reactivity in various chemical reactions. nih.gov

Table 2: Structure-Reactivity Correlations for Dialkyldithiocarbamates

| Structural Feature | Influence on Reactivity/Properties | Computational Analysis Method |

| Alkyl Chain Length (e.g., pentyl) | Affects lipophilicity, steric hindrance, and efficacy in biological systems. nih.gov | Molecular Dynamics, QSPR |

| Steric Bulk | Governs supramolecular structure and prevents intermolecular interactions. mdpi.com | DFT, Crystal Structure Prediction |

| N-substituent Pattern | Influences hydrolytic stability and electronic properties of the CS₂ moiety. nih.gov | DFT, Reaction Pathway Analysis |

| Overall Molecular Geometry | Determines coordination mode (e.g., bidentate, monodentate) with metal ions. nih.gov | DFT Geometry Optimization |

Environmental Chemistry of Dithiocarbamate Compounds Excluding Ecotoxicological Impact

Elucidation of Degradation Pathways in Environmental Compartments

The degradation of dithiocarbamates, including by extension carbamodithioic acid, dipentyl-, is a critical process that determines their persistence and potential for transport in the environment. These pathways include photochemical, chemical, and biological mechanisms.

Chemical degradation, particularly hydrolysis and oxidation, plays a significant role in the environmental fate of dithiocarbamates. Alkyl dithiocarbamates are known to be stable in alkaline conditions. nih.govwho.int However, they are susceptible to acid-catalyzed hydrolysis, which is considered a primary degradation route. nih.govresearchgate.net The rate of hydrolysis is dependent on the pH of the surrounding medium, with faster degradation occurring in more acidic conditions. researchgate.netresearchgate.net The half-life of some dithiocarbamates at 25°C can range from a few hours to several days, influenced by pH and the type of cation present. nih.gov

The general hydrolysis reaction for dithiocarbamates involves the decomposition into carbon disulfide (CS₂) and the corresponding amine. mdpi.com For carbamodithioic acid, dipentyl-, this would presumably yield dipentylamine (B1346568) and carbon disulfide.

Oxidation is another key degradation pathway. nih.govwho.int Dithiocarbamates can be oxidized to their corresponding disulfides, such as thiuram disulfides. who.intresearchgate.net This process can be influenced by the presence of oxidizing agents and metal ions in the environment. For instance, the formation of complexes with transition metals like copper can stabilize dithiocarbamates and inhibit their degradation. nih.govresearchgate.net Studies on dimethyldithiocarbamate (B2753861) (DMDC) have shown that complexation with copper can significantly increase its persistence by inhibiting acid-catalyzed hydrolysis, extending the half-life to over two weeks. researchgate.netresearchgate.net

The following table summarizes the general chemical degradation pathways for dialkyl dithiocarbamates.

| Degradation Process | Conditions | Primary Products | Influencing Factors |

| Hydrolysis | Acidic | Carbon Disulfide, Corresponding Amine | pH, Cation Type |

| Oxidation | Presence of Oxidants | Thiuram Disulfides | Metal Ions (e.g., Copper) |

Biodegradation is a crucial process for the ultimate removal of dithiocarbamates from the environment. Soil microorganisms can utilize these compounds as a source of carbon and nitrogen. nih.gov Several genera of bacteria, including Pseudomonas, Alcaligenes, and Hypomicrobium, have been identified as being capable of degrading dithiocarbamates under aerobic conditions. nih.govresearchgate.netgoogle.com Fungal species from genera such as Aspergillus, Trichoderma, and Penicillium are also known to be involved in the biodegradation of these compounds. nih.gov

The rate of biodegradation is influenced by environmental factors such as temperature and moisture content, with higher temperatures and moisture levels generally enhancing degradation. nih.gov The process is typically initiated by the breakdown of the dithiocarbamate (B8719985) structure, leading to the formation of various metabolites. While specific kinetic data for carbamodithioic acid, dipentyl- is not available, the general principles of microbial degradation of dithiocarbamates suggest it would be susceptible to this process. A microbial consortium has been shown to be effective in degrading various N-alkyl dithiocarbamates. google.com

Environmental Fate and Distribution Studies

The distribution of carbamodithioic acid, dipentyl- in the environment is dictated by its physical and chemical properties, which influence its partitioning between soil, water, and air.

The mobility of dithiocarbamates in soil is generally considered to be low to moderate. nih.gov A significant portion of these compounds, when applied to land, can remain associated with soil particles. nih.gov The extent of adsorption is influenced by the physicochemical properties of the compound, as well as the characteristics of the soil, particularly its organic carbon content. nih.gov In aquatic systems, dithiocarbamates are known to adsorb onto particulate matter and sediments. nih.gov This adsorption to solid phases can reduce their availability for transport in the water column and for degradation.

Due to their generally low vapor pressures, dithiocarbamates are not expected to be highly volatile. nih.gov Consequently, volatilization from soil and water surfaces is not considered a major dissipation pathway. In the atmosphere, any dithiocarbamates that are present are likely to be associated with airborne particulate matter rather than existing in the gaseous phase. nih.gov This limits the potential for long-range atmospheric transport.

Water Solubility and Dissociation Constants in Environmental Contexts

The environmental behavior of Carbamodithioic acid, dipentyl-, also known as dipentyldithiocarbamic acid, is significantly influenced by its physicochemical properties, particularly its water solubility and dissociation constant (pKa). While specific experimental data for dipentyldithiocarbamic acid is not extensively documented in publicly available literature, its characteristics can be inferred from the general behavior of dialkyldithiocarbamic acids and related compounds.

Dithiocarbamic acids are formed from the reaction of a secondary amine, in this case, dipentylamine, with carbon disulfide. wikipedia.org They are generally weak acids. The dissociation of dipentyldithiocarbamic acid in water involves the release of a proton from the sulfhydryl group (-SH) to form the dipentyldithiocarbamate anion.

The pKa value is a measure of acid strength, and for dithiocarbamic acids, it is influenced by the electronic effects of the substituent groups on the nitrogen atom. youtube.comyoutube.com The two pentyl groups in dipentyldithiocarbamic acid are electron-donating alkyl groups. This electron-donating nature increases the electron density on the nitrogen atom, which in turn affects the acidity of the S-H bond, making it a weaker acid compared to dithiocarbamic acids with electron-withdrawing substituents. youtube.com Consequently, dipentyldithiocarbamic acid is expected to have a relatively high pKa value, indicating it is a weak acid. For context, the pKa of simple carboxylic acids like acetic acid is around 4.75, while alcohols like ethanol (B145695) have a much higher pKa of about 15.9. youtube.com The pKa of dipentyldithiocarbamic acid would lie in a range typical for weak organic acids, but specific values are not readily found in surveyed literature.

The water solubility of dithiocarbamic acids and their salts is highly dependent on the nature of the compound. The free acid form, Carbamodithioic acid, dipentyl-, possesses two long C5 alkyl (pentyl) chains, which impart significant hydrophobic (lipophilic) character to the molecule. nih.govfda.gov This extensive nonpolar structure is expected to result in very low solubility in water.

In contrast, the alkali metal salts of dithiocarbamates, such as sodium or potassium dipentyldithiocarbamate, are generally soluble in water and polar organic solvents. wikipedia.orgnih.gov However, when the dipentyldithiocarbamate anion complexes with heavy metals, the resulting metal complexes are typically insoluble in water, a key property exploited in remediation applications. nih.gov The solubility of these metal-dithiocarbamate complexes can, however, be significant in non-polar solvents or supercritical fluids like CO2, a factor that correlates with the properties of the dithiocarbamate ligand itself. nih.gov

Table 1: Contextual pKa Values of Various Acids in Water

This table provides a comparison of pKa values for different types of acids to contextualize the expected acidity of dipentyldithiocarbamic acid.

| Acid Name | Formula | pKa | Acid Strength |

| Hydrochloric Acid | HCl | < 1 | Strong |

| Acetic Acid | CH₃COOH | 4.76 | Weak |

| Carbonic Acid | H₂CO₃ | 6.35 | Weak |

| Hydrogen Sulfide (B99878) | H₂S | 7.05 | Weak |

| Ammonium Ion | NH₄⁺ | 9.25 | Very Weak |

| Phenol | C₆H₅OH | 10.00 | Very Weak |

| Ethanol | CH₃CH₂OH | 15.9 | Extremely Weak |

Data sourced from various chemistry resources for comparative purposes. youtube.comyoutube.comgwu.edu

Remediation Applications in Environmental Contexts

Dithiocarbamates as a class are highly effective chelating agents for the removal of heavy metals from contaminated water and soil. researchgate.net Their utility stems from the presence of two sulfur donor atoms, which act as a soft base according to Hard and Soft Acids and Bases (HSAB) theory. This allows them to form strong, stable covalent bonds with soft or borderline acid cations, a group that includes many toxic heavy metals like lead (Pb²⁺), cadmium (Cd²⁺), mercury (Hg²⁺), copper (Cu²⁺), and zinc (Zn²⁺). nih.gov

The primary mechanism of remediation involves the precipitation of heavy metals from aqueous solutions. When a soluble dithiocarbamate salt, such as sodium dipentyldithiocarbamate, is introduced to contaminated water, it rapidly chelates with dissolved heavy metal ions. This reaction forms a stable, water-insoluble metal-dithiocarbamate complex that precipitates out of the solution and can be subsequently removed by physical processes like filtration or sedimentation. researchgate.netp2infohouse.org This precipitation method is noted for its high efficiency, rapid reaction rate, and operational simplicity at ambient temperatures. researchgate.netresearchgate.net

While specific studies focusing solely on Carbamodithioic acid, dipentyl- for large-scale environmental remediation are not prominent in the reviewed literature, its capability to chelate heavy metals is well-established through the synthesis and application of its metal complexes. For instance, zinc bis(dipentyldithiocarbamate) and antimony tris(dipentyldithiocarbamate) are known compounds, used commercially as additives in lubricants. nih.govnlgi.orgnih.gov The formation of these stable complexes with zinc and antimony demonstrates the inherent ability of the dipentyldithiocarbamate ligand to bind effectively to heavy metals. alltialloys.comyoutube.com Similarly, lead bis(dipentyldithiocarbamate) has been synthesized, indicating a strong affinity for lead. researchgate.net

The general effectiveness of various dithiocarbamates in removing heavy metals has been demonstrated in numerous studies. For example, sodium dimethyldithiocarbamate (SDDC) is widely used for treating industrial wastewater. researchgate.net Research has shown that dithiocarbamates can effectively remove complexed metals, such as copper from alkaline etchant rinsewater, which are difficult to remove using conventional hydroxide (B78521) precipitation. p2infohouse.org

In soil remediation, dithiocarbamates can be used to immobilize heavy metals, reducing their bioavailability and uptake by plants. For example, dithiocarbamate-modified chitosan (B1678972) has been successfully used to amend cadmium-contaminated soil, significantly decreasing the amount of cadmium taken up by plants and improving plant health. nih.gov This demonstrates the potential for dithiocarbamate functionalities to be applied to solid matrices for in-situ remediation.

Table 2: Documented Heavy Metal Removal by Various Dithiocarbamate Compounds

This table summarizes findings on the application of different dithiocarbamates for the remediation of various heavy metals from water.

| Dithiocarbamate Compound | Target Heavy Metal(s) | Application/Finding |

| Sodium Dimethyldithiocarbamate | Various heavy metal ions | Widely used as a precipitant for heavy metals in industrial wastewater. researchgate.net |

| Sodium Diethyldithiocarbamate | Copper (Cu²⁺), Nickel (Ni²⁺) | Effective in removing complexed and chelated metals from plating rinsewater. p2infohouse.org |

| Dipropyl Dithiophosphate* | Lead (Pb²⁺), Cadmium (Cd²⁺), Copper (Cu²⁺), Mercury (Hg²⁺) | Achieved over 99.9% removal efficiency from wastewater. researchgate.net |

| Dithiocarbamate-modified Chitosan | Cadmium (Cd²⁺) | Successfully immobilized cadmium in contaminated soil, reducing plant uptake. nih.gov |

| Dipentyldithiocarbamate | Lead (Pb²⁺), Zinc (Zn²⁺), Antimony (Sb³⁺) | Forms stable, insoluble complexes, indicating strong chelation potential. nih.govnih.govresearchgate.net |

*Note: Dithiophosphates are structurally related to dithiocarbamates and exhibit similar chelating properties.

Q & A

Q. What safety protocols are essential for handling dipentyl-carbamodithioic acid in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.